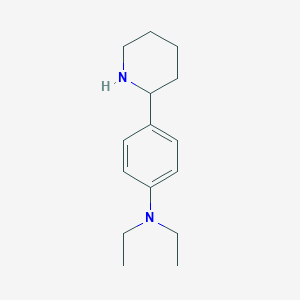

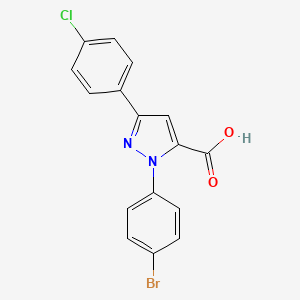

![molecular formula C8H5IN2O2 B1335800 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 478040-59-4](/img/structure/B1335800.png)

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

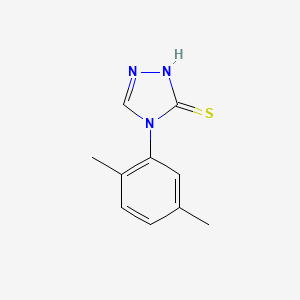

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C8H5IN2O2/c9-5-1-2-7-10-6 (8 (12)13)4-11 (7)3-5/h1-4H, (H,12,13) . Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance with a melting point between 244 - 246 degrees Celsius . It has a molecular weight of 288.04 g/mol .科学的研究の応用

pH Sensing and Detection

This compound has been developed for the detection of pH value ranging from 2.0 to 6.0. It exhibits high selectivity and sensitivity, excellent reversibility, and an extremely short response time, making it a valuable tool for pH monitoring in various scientific and industrial processes .

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives with potential pharmaceutical applications .

Antimicrobial Activity

Some imidazo[1,2-a]pyridine analogues show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential as antimicrobial agents .

Antiproliferative Activity

Imidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, suggesting their use in cancer research and therapy .

Safety and Hazards

将来の方向性

Recent research has focused on developing eco-friendly, metal-free methods for the synthesis of imidazo[1,2-a]pyridines, including 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid . These methods aim to improve the ecological impact of the classical schemes and are expected to be a focus of future research .

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in pharmaceutical chemistry . They have been used in the development of covalent inhibitors, such as KRAS G12C inhibitors , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which can affect various biochemical pathways depending on their specific targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may have potent antimicrobial effects at the molecular and cellular levels.

特性

IUPAC Name |

6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUADYUOSVMTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391848 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

478040-59-4 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)